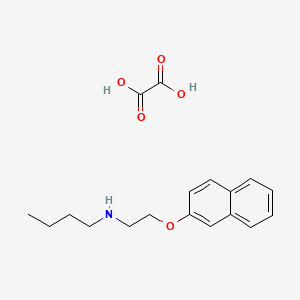
N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid is a complex organic compound that combines the structural features of naphthalene, an aromatic hydrocarbon, with butan-1-amine, an aliphatic amine The compound is further associated with oxalic acid, a dicarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthalen-2-yloxyethyl)butan-1-amine typically involves the reaction of 2-naphthol with butan-1-amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane. The oxalic acid component is introduced through a subsequent reaction with oxalic acid dihydrate, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-naphthalen-2-yloxyethyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-naphthalen-2-yloxyethyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic and amine groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares the naphthalene core but differs in functional groups.
N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate: Similar in structure but with different substituents.
Uniqueness
N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid is unique due to its specific combination of aromatic, aliphatic, and acidic functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
N-(2-naphthalen-2-yloxyethyl)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO.C2H2O4/c1-2-3-10-17-11-12-18-16-9-8-14-6-4-5-7-15(14)13-16;3-1(4)2(5)6/h4-9,13,17H,2-3,10-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAWHWIACBWHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC2=CC=CC=C2C=C1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)ethanol](/img/structure/B5177839.png)
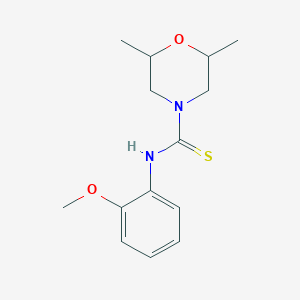
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5177845.png)
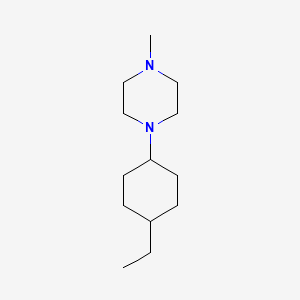
![methyl 1-[(6-{[methyl(2-phenylethyl)amino]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinate](/img/structure/B5177853.png)
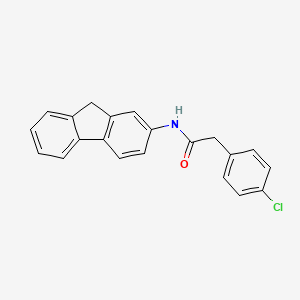

![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5177896.png)
![N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5177901.png)
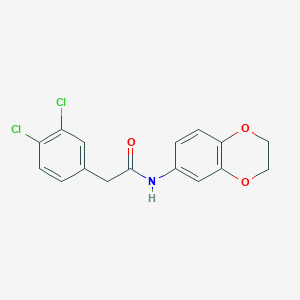
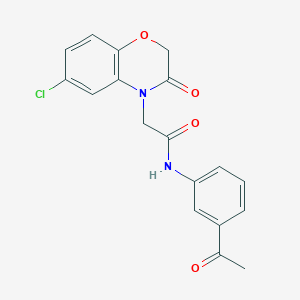
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-ethylphenyl)urea](/img/structure/B5177922.png)
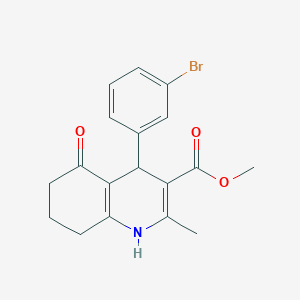
![N-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B5177938.png)
